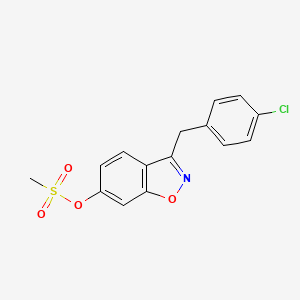

3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate

CAS No.:

Cat. No.: VC14803318

Molecular Formula: C15H12ClNO4S

Molecular Weight: 337.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12ClNO4S |

|---|---|

| Molecular Weight | 337.8 g/mol |

| IUPAC Name | [3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-yl] methanesulfonate |

| Standard InChI | InChI=1S/C15H12ClNO4S/c1-22(18,19)21-12-6-7-13-14(17-20-15(13)9-12)8-10-2-4-11(16)5-3-10/h2-7,9H,8H2,1H3 |

| Standard InChI Key | IHGVDAMVDMKURL-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=O)OC1=CC2=C(C=C1)C(=NO2)CC3=CC=C(C=C3)Cl |

Introduction

3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate is a synthetic compound belonging to the benzoxazole derivatives class. Benzoxazoles are known for their diverse biological activities, including antimicrobial, antitumor, antioxidant, and antiviral properties. The incorporation of a chlorobenzyl group and a methanesulfonate moiety in this compound may enhance its pharmacological profile and solubility characteristics.

Synthesis Methodologies

The synthesis of 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate can be approached through several methodologies, typically involving the condensation of 2-aminophenols with different carbonyl compounds. Reaction conditions often involve heating under reflux for several hours, with moderate temperatures (around 80°C) yielding reasonable results.

Potential Applications

Benzoxazole derivatives, including 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate, have potential applications in medicinal chemistry, particularly in drug design and development. These compounds may inhibit certain protein kinases involved in cell signaling pathways associated with cancer and inflammation.

Chemical Reactions and Mechanism of Action

-

Chemical Reactions: This compound can participate in various chemical reactions typical for benzoxazole derivatives, such as nucleophilic substitutions, which often require specific conditions (e.g., polar aprotic solvents) to optimize yield and selectivity.

-

Mechanism of Action: Studies on related benzoxazole compounds suggest they may inhibit certain protein kinases involved in cell signaling pathways associated with cancer and inflammation.

Comparison with Other Benzoxazole Derivatives

| Compound | Molecular Formula | Molecular Weight | Potential Applications |

|---|---|---|---|

| 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate | Not specified | Approximately 319.79 g/mol | Anticancer, anti-inflammatory |

| 3-(4-Chloro-phenyl)-benzo[d]isoxazol-6-ol | C13H8ClNO2 | 245.66 g/mol | Various biological activities |

| Methyl {[3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetate | C16H10F3NO4 | 337.25 g/mol | Potential pharmaceutical applications |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume